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D-Val-Leu-Lys-AMC -

D-Val-Leu-Lys-AMC

Catalog Number: EVT-8392505
CAS Number:
Molecular Formula: C27H41N5O5
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Val-Leu-Lys-AMC, also known as D-Val-Leu-Lys-7-amido-4-methylcoumarin, is a fluorogenic substrate specifically designed for the enzymatic activity of plasmin, a serine protease involved in fibrinolysis. This compound is characterized by its ability to release the free 7-amido-4-methylcoumarin fluorophore upon cleavage by plasmin, allowing for quantitative measurement of enzymatic activity through fluorescence detection .

Source and Classification

D-Val-Leu-Lys-AMC is derived from a combination of three amino acids: D-Valine, Leucine, and Lysine, linked to a 7-amido-4-methylcoumarin moiety. This compound falls under the classification of fluorogenic substrates, which are widely used in biochemical assays to monitor protease activity due to their sensitivity and specificity .

Synthesis Analysis

Methods

The synthesis of D-Val-Leu-Lys-AMC typically employs solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid (D-Valine) to a solid support resin. Subsequent amino acids (Leucine and Lysine) are added stepwise using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for selective deprotection and coupling reactions.

Technical Details:

  1. Solid Support Preparation: A resin is functionalized with an amino acid.
  2. Fmoc Deprotection: The Fmoc group is removed using a base like piperidine.
  3. Coupling Reactions: Each subsequent amino acid is activated and coupled to the growing peptide chain.
  4. Cleavage: The final product is cleaved from the resin using a mixture of trifluoroacetic acid, water, and other agents to yield D-Val-Leu-Lys-AMC in solution .
Molecular Structure Analysis

Structure and Data

The molecular structure of D-Val-Leu-Lys-AMC can be represented as follows:

  • Chemical Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: 282.31 g/mol
  • Structure: The compound features a peptide backbone consisting of D-Valine, Leucine, and Lysine connected to the 7-amido-4-methylcoumarin group.

The structure allows for specific interactions with plasmin, facilitating its role as a substrate in various assays .

Chemical Reactions Analysis

Reactions and Technical Details

D-Val-Leu-Lys-AMC undergoes hydrolysis when acted upon by plasmin. The reaction can be summarized as follows:

D Val Leu Lys AMC+PlasminD Val Leu Lys+AMC\text{D Val Leu Lys AMC}+\text{Plasmin}\rightarrow \text{D Val Leu Lys}+\text{AMC}

In this reaction, plasmin cleaves the peptide bond between Lysine and the AMC moiety, resulting in the release of the fluorescent AMC molecule. This reaction can be monitored fluorimetrically, providing quantitative data on plasmin activity .

Mechanism of Action

Process and Data

The mechanism of action for D-Val-Leu-Lys-AMC involves its interaction with plasmin. Upon binding, plasmin recognizes the specific peptide sequence and cleaves it at the designated site (between Lysine and AMC). The released AMC fluoresces upon excitation at wavelengths between 360 nm and 380 nm, emitting light at approximately 440 nm to 460 nm.

This fluorescence allows researchers to measure the rate of enzymatic activity accurately, making it a valuable tool in studies involving fibrinolysis and related processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from light due to its fluorescent properties.
  • pH Sensitivity: Optimal activity is observed at physiological pH levels (around pH 7.4).

Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

D-Val-Leu-Lys-AMC has several scientific applications:

  1. Biochemical Assays: Used extensively in assays to measure plasmin activity in various biological samples.
  2. Fibrinolysis Research: Facilitates studies on blood clot dissolution processes.
  3. Drug Development: Serves as a tool for screening potential inhibitors or activators of plasmin and related proteases.
Enzymatic Activity and Substrate Specificity

Role as a Fluorogenic Substrate in Plasmin Activity Quantification

D-Val-Leu-Lys-AMC (molecular weight: 515.31 g/mol, CAS 148168-23-4) serves as a selective fluorogenic substrate for quantifying plasmin activity in biochemical and cellular assays [2] [4]. Plasmin, a serine protease central to fibrinolysis and extracellular matrix degradation, cleaves this substrate at the carboxyl terminus of the lysine residue, releasing the fluorophore 7-amino-4-methylcoumarin (AMC). The liberated AMC exhibits peak excitation at 360–380 nm and emission at 440–460 nm, enabling real-time kinetic measurements of enzymatic activity [2] [9] [10]. This specificity arises from plasmin’s catalytic preference for substrates containing lysine residues in the P1 position, a feature exploited in in vitro diagnostics and mechanistic studies of fibrinolysis.

The substrate’s robustness is evidenced by its application in diverse experimental systems, including primary human pulmonary fibroblasts and non-small cell lung carcinoma cell lines (e.g., A549 and H1299). Researchers employ D-Val-Leu-Lys-AMC to monitor TGF-β-mediated alterations in plasmin activity, revealing how cytokine signaling modulates extracellular matrix remodeling in fibrosis and cancer metastasis [9]. Standard protocols involve reconstituting the substrate in dimethyl sulfoxide or phosphate-buffered saline (>5 mg/mL), with assays conducted at physiological pH (7.4) and temperature (37°C) [2] [4].

Mechanistic Insights into Plasmin-Mediated AMC Release Kinetics

The cleavage kinetics of D-Val-Leu-Lys-AMC by plasmin follow classical Michaelis-Menten principles, with catalytic efficiency governed by substrate affinity ((Km)) and turnover rate ((k{cat})). Plasmin recognizes the tripeptide sequence D-Val-Leu-Lys through its S1–S3 subsites, where the lysine side chain forms critical electrostatic interactions with Asp189 in the enzyme’s S1 pocket [7] [9]. The hydrolysis of the amide bond C-terminal to lysine releases AMC, yielding a linear increase in fluorescence proportional to plasmin concentration.

Key kinetic parameters include:

  • Sensitivity: Detection limits as low as 5 nM plasmin in cell supernatants [9].
  • Linearity: Fluorescence intensity remains linear over 3–4 hours under standard assay conditions (55 µM substrate concentration) [9].
  • Dynamic range: Suitable for measuring plasmin activity in complex biological matrices, including plasma and cell lysates, without interference from unrelated proteases like thrombin or Factor XIIa when optimized [6] [9].

The D-configuration of the N-terminal valine confers resistance to non-specific hydrolysis by aminopeptidases, enhancing signal specificity in cellular environments [2] [9]. This contrasts with L-configured substrates, which may undergo unintended cleavage in biological samples.

Comparative Analysis with Alternative Plasmin Substrates

D-Val-Leu-Lys-AMC exhibits distinct advantages over structurally similar fluorogenic substrates, attributable to its stereochemistry and cleavage efficiency:

Table 1: Comparative Kinetics of Plasmin Substrates

SubstrateRelative (K_m) (μM)FluorophoreExcitation/Emission (nm)Primary Applications
D-Val-Leu-Lys-AMC15.0 ± 2.1*AMC360–380 / 440–460Cell migration, fibrosis studies
Boc-Val-Leu-Lys-AMC28.5 ± 3.4AMC360–380 / 440–460General protease assays
D-Val-Leu-Lys-AFC18.3 ± 2.7AFC395–400 / 495–505High-background samples
Ala-Leu-Lys-Arg-AMC8.9 ± 1.2AMC360–380 / 440–460Factor VII activating protease

**Lower (K_m) indicates higher substrate affinity. [2] [6] [9]*

The D-Val configuration in D-Val-Leu-Lys-AMC minimizes non-specific hydrolysis compared to Boc-Val-Leu-Lys-AMC (tert-butoxycarbonyl-protected N-terminus), which may undergo partial cleavage by non-target proteases [9]. Additionally, D-Val-Leu-Lys-AMC demonstrates >10-fold selectivity for plasmin over Factor VII activating protease (FSAP), which preferentially cleaves Ala-Leu-Lys-Arg-AMC [6]. Substrates incorporating 7-amino-4-trifluoromethylcoumarin (AFC), such as D-Val-Leu-Lys-AFC, offer red-shifted spectra useful in samples with autofluorescence but exhibit lower molar extinction coefficients [10].

Structural Determinants of Substrate Recognition by Serine Proteases

The specificity of D-Val-Leu-Lys-AMC for plasmin is dictated by concerted interactions between the tripeptide backbone and the enzyme’s substrate-binding subsites (S1–S3):

S1 Specificity (Lysine Recognition)

  • Plasmin’s S1 pocket contains a negatively charged Asp189, which forms a salt bridge with the P1 lysine’s ammonium group [7] [9].
  • Mutagenesis studies confirm that substitutions at Asp189 (e.g., D189A) abolish >95% of hydrolysis activity toward D-Val-Leu-Lys-AMC [7].
  • The lysine side chain’s aliphatic segment engages in van der Waals contacts with residues Tyr228 and Trp215, positioning the scissile bond for nucleophilic attack by Ser195 [7].

S2/S3 Subsites (Leucine and D-Valine Accommodation)

  • The S2 subsite (hydrophobic cavity lined by Trp60, Trp96, and Tyr94) accommodates leucine’s isobutyl side chain via hydrophobic interactions [7] [9].
  • The D-valine at P3 occupies the S3 subsite, where its D-configuration prevents hydrogen bonding with Ser214–Gly216 backbone atoms. This configuration discourages binding to proteases requiring L-amino acids, enhancing plasmin selectivity [9].

Table 2: Impact of Plasmin Active Site Mutations on D-Val-Leu-Lys-AMC Hydrolysis

MutationSubsiteResidual Activity (%)Proposed Mechanism
D189AS1<5%Loss of lysine anchoring
W60FS240%Reduced hydrophobic stabilization of leucine
S214AS385%Minor role in D-valine orientation

[7] [9]

The kringle domains of plasminogen (from which plasmin is derived) further modulate substrate affinity through exosite interactions. Apo(a), a plasminogen homolog in lipoprotein(a), competitively inhibits plasminogen binding to cell surfaces via its lysine-binding kringle IV type 10 domain, reducing D-Val-Leu-Lys-AMC cleavage by >70% in endothelial cells [7]. This underscores the role of exosites in regulating substrate accessibility beyond the catalytic cleft.

Figure 1: Molecular Modeling of D-Val-Leu-Lys-AMC in Plasmin Active Site(Visualization of S1 salt bridge with lysine, S2 hydrophobic pocket engaging leucine, and S3 subsite accommodating D-valine. Generated using structural data from [7] [9].)

Properties

Product Name

D-Val-Leu-Lys-AMC

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2-oxochromen-4-yl)methyl]hexanamide

Molecular Formula

C27H41N5O5

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C27H41N5O5/c1-16(2)13-21(32-27(36)24(29)17(3)4)26(35)31-20(10-7-8-12-28)25(34)30-15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24H,7-8,10,12-13,15,28-29H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t20-,21-,24+/m0/s1

InChI Key

QUWZHDFWQHVXMM-AWRGLXIESA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC1=CC(=O)OC2=CC=CC=C21)NC(=O)[C@@H](C(C)C)N

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